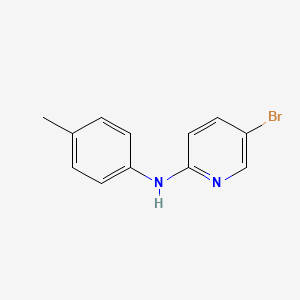

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

Description

Molecular Architecture and Bonding Characteristics

The molecular architecture of this compound is characterized by a central nitrogen atom that forms bonds with both a brominated pyridine ring and a methylated benzene ring. The carbon-nitrogen bond lengths in this type of system typically range from 1.355 to 1.465 angstroms for aromatic amine connections, depending on the degree of electron delocalization and the hybridization state of the nitrogen atom. In the pyridine portion of the molecule, the nitrogen atom contributes to the aromatic sextet, resulting in carbon-nitrogen bond lengths of approximately 1.337 angstroms, which represents a partial double bond character due to resonance delocalization.

The presence of the bromine substituent at the 5-position of the pyridine ring introduces significant steric and electronic effects on the overall molecular geometry. Bromine, being a large halogen atom, creates steric hindrance that can influence the preferred conformations of the molecule. The carbon-bromine bond length in aromatic systems is typically around 1.89 angstroms, and the electronegativity difference between carbon and bromine creates a polarized bond that affects the electron density distribution throughout the aromatic system. The methyl group on the phenyl ring at the para position provides electron-donating character through hyperconjugation, creating an electron-rich environment that contrasts with the electron-withdrawing effect of the bromine substituent.

The central amine nitrogen exhibits sp2 hybridization when participating in resonance with the aromatic systems, though it can adopt sp3 character under certain conditions. The nitrogen atom's lone pair can participate in delocalization with both aromatic rings, though the extent of this delocalization depends on the molecular conformation and the relative orientations of the rings. Studies of related N-arylpyridinamine compounds have shown that the carbon-nitrogen bond involving the amine linkage typically exhibits bond lengths between 1.395 and 1.465 angstroms, indicating varying degrees of double bond character.

Crystallographic Data and Conformational Isomerism

Crystallographic studies of related N-arylpyridinamine derivatives provide valuable insights into the conformational preferences and solid-state packing arrangements of these compounds. For instance, crystallographic analysis of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine, a closely related analog, reveals important structural features that are likely conserved in the 4-methylphenyl derivative. The molecular geometry in the solid state is significantly influenced by intermolecular interactions, including hydrogen bonding and π-π stacking interactions between aromatic rings.

Studies of similar compounds have demonstrated that N-arylpyridinamine derivatives exhibit considerable conformational flexibility due to rotation around the carbon-nitrogen bond connecting the two aromatic systems. The dihedral angles between the pyridine and phenyl ring planes can vary significantly, with values typically ranging from 60 to 90 degrees in crystalline forms. For N-(Pyridin-2-ylmeth-yl)pyridin-2-amine derivatives, crystallographic data shows dihedral angles of 84.0 degrees and 83.2 degrees for different molecules in the asymmetric unit, indicating the inherent flexibility of these systems.

The conformational isomerism in this compound is expected to involve multiple rotamers arising from rotation around the amine linkage. Computational studies of related mono(imino)pyridine ligands have identified multiple stable conformations, including E and Z geometries with respect to the nitrogen-carbon double bond character, as well as atropisomers resulting from restricted rotation around aromatic-nitrogen bonds. The interconversion barriers between these conformations are typically low enough to allow rapid equilibration at room temperature, though specific substituent effects can influence the relative stabilities of different conformers.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound is characterized by extensive conjugation and resonance stabilization throughout the molecular framework. The compound exhibits multiple resonance contributors that involve electron delocalization between the nitrogen lone pair and both aromatic ring systems. The primary resonance mechanism involves the transfer of electron density from the nitrogen atom to the pyridine ring, which is facilitated by the electron-deficient nature of the pyridine nitrogen and enhanced by the electron-withdrawing effect of the bromine substituent.

The resonance stabilization in this system operates through several pathways. The nitrogen atom's lone pair can delocalize into the pyridine ring, creating partial double bond character in the carbon-nitrogen linkage and contributing to the overall stability of the molecule. This delocalization is particularly favored when the molecule adopts planar or near-planar conformations that maximize orbital overlap. The presence of the bromine substituent at the 5-position enhances this electron delocalization by providing an additional electron-withdrawing influence that stabilizes negative charge density on the pyridine ring.

The 4-methylphenyl group contributes to the electronic structure through hyperconjugation and inductive effects. The methyl group acts as an electron-donating substituent, increasing the electron density on the phenyl ring and making the nitrogen atom more nucleophilic. This creates an electronic push-pull system where electron density flows from the methylated phenyl ring through the nitrogen atom toward the brominated pyridine ring. The resonance energy associated with this delocalization typically ranges from 10 to 30 kilojoules per mole, depending on the specific molecular geometry and substituent effects.

Natural bond orbital analysis of related compounds has revealed significant donor-acceptor interactions between filled nitrogen lone pair orbitals and empty π* orbitals of the aromatic rings. These interactions contribute substantially to the overall stability of the molecule and influence its chemical reactivity patterns. The extent of charge transfer between different parts of the molecule can be quantified through computational methods, providing insights into the electronic behavior of the compound under various conditions.

Comparative Analysis with Related N-Arylpyridinamine Derivatives

The structural and electronic properties of this compound can be understood through comparison with related N-arylpyridinamine derivatives that have been extensively studied. The N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine analog provides the closest structural comparison, differing only in the position of the methyl substituent on the phenyl ring. This positional isomerism significantly affects the molecular geometry and electronic properties due to steric interactions between the methyl group and the pyridine ring in the ortho-substituted derivative.

Compounds such as 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine offer insights into the effects of replacing the pyridine ring with pyrimidine, which introduces an additional nitrogen atom into the aromatic system. This modification substantially alters the electronic properties of the compound, as the extra nitrogen provides additional sites for hydrogen bonding and changes the electron density distribution throughout the aromatic system. The molecular weight of the pyrimidine analog is 264.12 grams per mole, compared to the expected molecular weight of approximately 263 grams per mole for the pyridine derivative.

Studies of N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine demonstrate the effects of replacing the aromatic phenyl group with aliphatic propyl substituents. This structural modification eliminates the aromatic conjugation between the phenyl ring and the nitrogen atom, resulting in different conformational preferences and electronic properties. The dipropyl derivative has a molecular weight of 257.17 grams per mole and exhibits different solubility and reactivity patterns compared to the aromatic analogs.

The compound 4-Bromo-5-methylpyridin-2-amine represents a related structure where the amine functionality is directly attached to the pyridine ring without an intervening aromatic group. This direct attachment results in stronger electronic coupling between the amine nitrogen and the pyridine system, leading to enhanced resonance stabilization but reduced conformational flexibility. The molecular formula of this compound is C₆H₇BrN₂, with a molecular weight of approximately 187 grams per mole.

Propriétés

IUPAC Name |

5-bromo-N-(4-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYHMLSUWVEHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine typically involves the following steps:

Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.

Amination Reaction: The brominated pyridine is then reacted with 4-methylaniline under suitable conditions, often in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

Oxidation: N-oxides

Reduction: Amine derivatives

Substitution: Substituted pyridine derivatives

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as an intermediate in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation to form N-oxides and substitution reactions where the bromine can be replaced with other nucleophiles.

Research has indicated potential biological activities for N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound may also have potential in combating bacterial infections.

- Anticancer Properties : Preliminary investigations into its anticancer effects are ongoing, with some derivatives showing promise in inhibiting cancer cell proliferation.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its structural features may allow it to interact with biological targets such as enzymes and receptors involved in disease pathways .

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals that require specific properties derived from its unique molecular structure. This includes applications in agrochemicals and materials science where tailored chemical properties are essential.

Catalysis

Recent studies have explored the use of this compound in catalytic processes, particularly in reactions involving metal complexes. Its ability to form stable coordination complexes enhances catalytic efficiency in organic reactions .

Case Studies

Mécanisme D'action

The mechanism of action of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Structural Analogs in the 2-Aminopyridine Family

Several aryl-substituted 2-aminopyridine derivatives synthesized in provide a basis for comparison:

Key Observations :

- Electron-Withdrawing Groups : The presence of a 3-nitro group in 3l and 3j significantly enhances acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition compared to the target compound, which lacks this substituent .

- Aryl Group Effects : Replacing the 4-methylphenyl group with a 4-methoxyphenyl (3j) improves inhibitory activity, suggesting electron-donating groups on the aryl ring enhance target binding .

Pyrimidine-Based Analogs

Pyrimidine derivatives (e.g., from ) share functional similarities but differ in core structure:

Key Observations :

- Ring Size and Planarity : Pyrimidine cores (six-membered) exhibit greater conformational flexibility than pyridine derivatives, influencing molecular packing and solubility. For example, dihedral angles between pyrimidine and aryl rings range from 2.7° to 77.5° , enabling diverse crystal packing modes .

- Hydrogen Bonding : Intramolecular N–H⋯N interactions stabilize pyrimidine derivatives, whereas the target compound’s pyridine-based structure may lack such interactions, affecting stability .

Halogen-Substituted Analogs

Bromo- and chloro-substituted amines () highlight electronic and steric effects:

Key Observations :

Activité Biologique

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a brominated pyridine ring and a methyl-substituted phenyl ring linked through an amine group. This structural configuration is crucial for its biological activity, as the presence of halogens and functional groups can significantly influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms can vary depending on the application:

- Antimicrobial Activity : The compound has been studied for its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Efficacy

Recent studies have reported the antimicrobial activity of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Candida albicans | 16.69 |

These results demonstrate that the compound exhibits moderate to strong antibacterial properties, particularly against Staphylococcus aureus and Candida albicans .

Case Studies

-

Study on Antibacterial Activity :

A study evaluated the antibacterial effects of various derivatives of this compound, revealing that modifications to the substituents significantly impacted their activity. For instance, compounds with electron-donating groups showed enhanced activity against resistant strains of bacteria . -

Anticancer Potential :

In vitro experiments indicated that this compound could inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting a promising potential for further development as an anticancer agent .

Q & A

Q. Table 1. Comparative Yields for Synthetic Routes

| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110 | 78 | 98.5 |

| Ullmann Coupling | CuI/1,10-Phenanthroline | DMF | 120 | 65 | 95.2 |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value (Å/°) | Technique | Reference |

|---|---|---|---|

| N–H⋯N Bond Length | 2.982 | X-ray | |

| Pyridinyl-Phenyl Dihedral | 24.5 | DFT Optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.